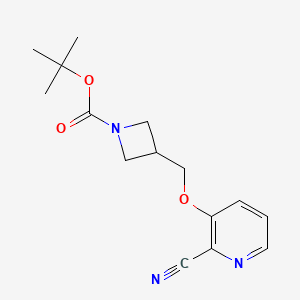

Tert-butyl 3-(((2-cyanopyridin-3-yl)oxy)methyl)azetidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

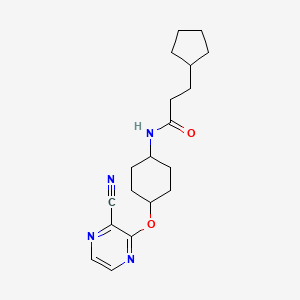

Tert-butyl 3-(((2-cyanopyridin-3-yl)oxy)methyl)azetidine-1-carboxylate is a compound that is not directly described in the provided papers. However, the papers do discuss various tert-butyl carboxylate derivatives, which are important intermediates in the synthesis of a wide range of chemical compounds. These tert-butyl carboxylate derivatives are used in the synthesis of small molecule drugs, including anticancer drugs, and can also serve as building blocks for amino alcohols and polyamines .

Synthesis Analysis

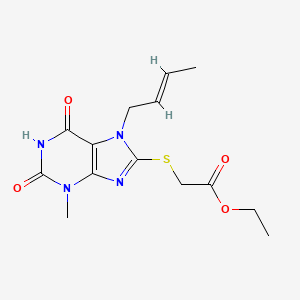

The synthesis of tert-butyl carboxylate derivatives typically involves multiple steps, including esterification, protection, and functional group transformations. For example, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate is synthesized through scalable routes, providing access to novel compounds that complement piperidine ring systems . Similarly, tert-butyl (2R,3R)-2-cyano-3-formyl-aziridine-1-carboxylate is obtained through acid-catalyzed hydrolysis and glycol cleavage . These methods demonstrate the versatility and utility of tert-butyl carboxylate derivatives in organic synthesis.

Molecular Structure Analysis

The molecular structure of tert-butyl carboxylate derivatives is characterized using techniques such as NMR spectroscopy and high-resolution mass spectrometry. For instance, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was characterized and its structure was confirmed by single crystal X-ray diffraction analysis . These studies provide detailed insights into the three-dimensional arrangement of atoms within the molecules, which is crucial for understanding their chemical behavior and reactivity.

Chemical Reactions Analysis

Tert-butyl carboxylate derivatives undergo various chemical reactions that are essential for the synthesis of complex molecules. For example, the synthesis of (R)-tert-butyl 2,2-dimethyl-4-(prop-1-yn-1-yl)oxazolidine-3-carboxylate involves reactions such as esterification, Boc protection, and Corey-Fuchs reaction . These reactions are carefully orchestrated to build up the desired molecular complexity while maintaining control over the stereochemistry of the product.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carboxylate derivatives are influenced by their molecular structure. These properties include solubility, melting point, and reactivity, which are important for their application in chemical synthesis. For example, the solubility of the compound in various solvents and its crystalline structure can affect the yield and purity of the synthesized product . Understanding these properties is essential for optimizing the synthesis and application of these compounds in the development of pharmaceuticals and other chemical products.

Scientific Research Applications

Synthesis in Radiopharmaceuticals

One notable application of tert-butyl 3-(((2-cyanopyridin-3-yl)oxy)methyl)azetidine-1-carboxylate is in the synthesis of novel ligands for nicotinic receptors. A study by Karimi and Långström (2002) demonstrated its use in synthesizing 3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine, potentially a novel ligand for nicotinic receptors, through Stille coupling reactions (Karimi & Långström, 2002).

In Peptide Research

The compound is also relevant in peptide research. A study by Sajjadi and Lubell (2008) discussed the synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids, vital for studying the influence of conformation on peptide activity (Sajjadi & Lubell, 2008).

Novel Compounds Synthesis

The tert-butyl compound has been used in the synthesis of novel compounds. Meyers et al. (2009) described two efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a bifunctional compound useful for further selective derivation (Meyers et al., 2009).

Mechanism of Action

Target of Action

Similar compounds have been used as building blocks in organic synthesis , suggesting that this compound may interact with a variety of biological targets.

Biochemical Pathways

Given its potential role as a building block in organic synthesis , it’s plausible that it could be involved in a wide range of biochemical reactions.

Result of Action

As a potential building block in organic synthesis , it could contribute to the formation of a variety of complex molecules with diverse biological effects.

properties

IUPAC Name |

tert-butyl 3-[(2-cyanopyridin-3-yl)oxymethyl]azetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O3/c1-15(2,3)21-14(19)18-8-11(9-18)10-20-13-5-4-6-17-12(13)7-16/h4-6,11H,8-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWXXYSBUXYJWQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)COC2=C(N=CC=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Methoxyethyl)amino]-4-(3-methylphenyl)pyrimidine-5-carboxylic acid](/img/structure/B3008816.png)

![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one](/img/structure/B3008818.png)

![3-hydroxy-3-phenyl-1-(o-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B3008820.png)

![tert-butyl (1S,4S)-5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/no-structure.png)

![Ethyl 4-[(5,7,8-trimethyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B3008831.png)